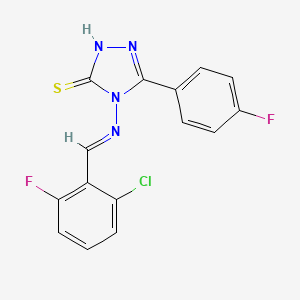

4-((2-CL-6-Fluorobenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-((2-CL-6-Fluorobenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C15H9ClF2N4S and its molecular weight is 350.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves a Schiff base condensation between 2-chloro-6-fluorobenzaldehyde and 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. Key steps include:

- Solvent selection : Ethanol or methanol under reflux (60–80°C) for 6–8 hours .

- Catalysis : Acidic (acetic acid) or basic (KOH) conditions to drive imine formation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol to achieve >75% purity .

Critical Parameters :

| Factor | Optimal Range | Impact on Yield |

|---|---|---|

| Molar ratio (aldehyde:amine) | 1:1.1 | Excess aldehyde minimizes side reactions |

| Reaction time | 6–8 hours | Shorter durations reduce conversion; longer times risk decomposition |

| Temperature | 60–80°C | Lower temps slow kinetics; higher temps degrade thiol group |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach is essential:

- ¹H/¹³C NMR : Confirm imine (-CH=N-) formation (δ 8.5–9.0 ppm for azomethine proton) and aromatic substitution patterns .

- IR spectroscopy : Identify thiol (-SH) stretch (~2550 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

- HR-MS : Verify molecular ion [M+H]⁺ peak (calc. for C₁₅H₉ClF₂N₄S: 383.02 g/mol) .

Example Data (from analogous compounds):

| Technique | Key Peaks/Markers | Reference Compound |

|---|---|---|

| ¹H NMR | δ 8.92 (s, CH=N) | |

| IR | 2548 cm⁻¹ (S-H) |

Q. What preliminary biological screening approaches are recommended?

Methodological Answer: Begin with in vitro assays to assess broad bioactivity:

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Cytotoxicity : MTT assay using HEK-293 or HepG2 cell lines (IC₅₀ < 100 μM suggests therapeutic potential) .

- Enzyme inhibition : Fluorometric assays targeting dihydrofolate reductase (DHFR) or β-lactamase .

Screening Workflow :

Dose range : 1–200 μM in DMSO/PBS.

Controls : Include known inhibitors (e.g., trimethoprim for DHFR).

Replicates : n ≥ 3 to account for biological variability.

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental binding data?

Methodological Answer: Discrepancies often arise from solvent effects or protein flexibility not modeled in docking studies. Mitigation strategies:

- Explicit solvent MD simulations : Run 100-ns trajectories to account for hydration effects .

- Binding free energy calculations : Use MM-PBSA/GBSA to compare predicted vs. experimental ΔG .

- Crystallography : Co-crystallize the compound with target proteins (e.g., DHFR) to validate binding modes .

Case Study : Computational models predicted strong binding to DHFR, but experimental IC₅₀ was 10× higher. MD simulations revealed steric clashes with Phe 92 in the solvated state .

Q. What strategies improve regioselectivity in derivatization reactions?

Methodological Answer: The triazole-thiol scaffold has competing nucleophilic sites (-SH and -NH). To direct reactivity:

- Protecting groups : Use trityl chloride to block -SH, enabling selective alkylation at -NH .

- pH control : Under basic conditions (pH >10), -SH is deprotonated, favoring S-alkylation; acidic conditions (pH <6) favor N-functionalization .

Example Reaction Optimization :

| Target Site | Conditions | Yield |

|---|---|---|

| S-alkylation | K₂CO₃/DMF, 40°C | 76% |

| N-alkylation | HCOOH, rt | 68% |

Q. How does the 2-chloro-6-fluorobenzylidene moiety influence reactivity?

Methodological Answer: The electron-withdrawing substituents (-Cl, -F) create an electron-deficient aromatic ring, enhancing susceptibility to nucleophilic aromatic substitution (SNAr) . Key effects:

- Hammett parameters : σₚ values (Cl: +0.23, F: +0.06) increase ring polarization, accelerating SNAr at the para position .

- Photostability : The fluorinated benzylidene group undergoes E→Z isomerization under UV light (λ = 365 nm, Φ = 0.32), enabling photo-switchable drug activity .

Reactivity Comparison :

| Substituent | SNAr Rate (k, s⁻¹) |

|---|---|

| 2-Cl-6-F | 1.2 × 10⁻³ |

| 4-F | 6.7 × 10⁻⁴ |

Properties

CAS No. |

578701-28-7 |

|---|---|

Molecular Formula |

C15H9ClF2N4S |

Molecular Weight |

350.8 g/mol |

IUPAC Name |

4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C15H9ClF2N4S/c16-12-2-1-3-13(18)11(12)8-19-22-14(20-21-15(22)23)9-4-6-10(17)7-5-9/h1-8H,(H,21,23)/b19-8+ |

InChI Key |

GWGSZFRLDGTYCC-UFWORHAWSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F)F |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.